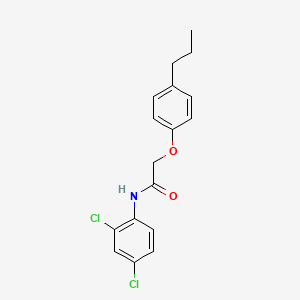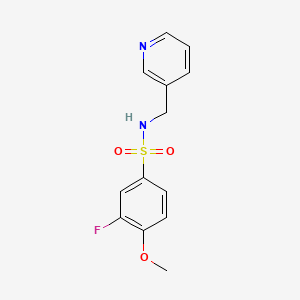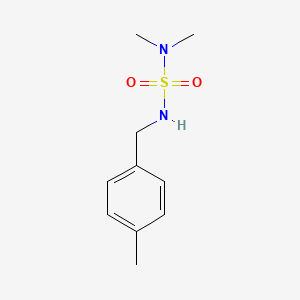
N-(2,4-dichlorophenyl)-2-(4-propylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Synthesis of similar compounds typically involves reactions between specific phenols and acetyl or chloroacetyl compounds in the presence of catalysts like potassium carbonate and solvents such as DMF (N,N-dimethylformamide). For instance, N-Methyl-2-(4-phenoxyphenoxy) acetamide was synthesized from 4-phenoxyphenol and 2-chloroacetyl methylamine, highlighting the process of obtaining complex acetamides through stepwise chemical synthesis (Gao Yonghong, 2009).
Molecular Structure Analysis
The molecular structure of compounds similar to N-(2,4-dichlorophenyl)-2-(4-propylphenoxy)acetamide is determined using spectroscopic methods such as IR, MS, and NMR spectroscopy. For example, studies on N-[4-(2-Propyn-1-yloxy)phenyl]acetamide utilized NMR and IR spectroscopy to elucidate the molecular conformation, showcasing the importance of these techniques in analyzing the structure of complex organic compounds (Yonas Habtegiorghies Belay et al., 2012).
Chemical Reactions and Properties
The reactivity and chemical behavior of acetamide derivatives are influenced by their functional groups and molecular structure. For instance, the introduction of chloro and phenoxy groups can significantly alter the reactivity of the acetamide backbone, enabling specific chemical transformations and applications in various fields, including pharmaceuticals and agrochemicals.
Physical Properties Analysis
Physical properties such as melting point, solubility, and crystalline structure are crucial for understanding the applications and handling of chemical compounds. X-ray crystallography provides detailed insights into the crystalline structure of compounds, as seen in the synthesis and structural analysis of derivatives like 2-Chloro-N-(2,4-dinitrophenyl) acetamide, which revealed intramolecular H-bonding and intermolecular interactions (P. Jansukra et al., 2021).
Chemical Properties Analysis
The chemical properties of N-(2,4-dichlorophenyl)-2-(4-propylphenoxy)acetamide and related compounds are influenced by their functional groups. NBO analysis and quantum chemical calculations can predict reactivity sites, electronic behavior, and thermodynamic properties, offering insights into their potential applications and stability under different conditions (N. Choudhary et al., 2014).
Scientific Research Applications
Insecticidal Applications
- N-(4-chlorophenyl)-2-phenoxyacetamide derivatives have shown potential as insecticidal agents. A study synthesized various derivatives and tested their efficacy against the cotton leafworm, Spodoptera littoralis. Among these, certain compounds exhibited excellent insecticidal results (Rashid et al., 2021).
Anticancer, Anti-Inflammatory, and Analgesic Activities
- Research has been conducted on 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives for potential anticancer, anti-inflammatory, and analgesic properties. Compounds with halogens on the aromatic ring were particularly promising, with specific compounds exhibiting notable activities in these areas (Rani et al., 2014).
Chemical Synthesis and Characterization
- The chemical synthesis and characterization of related compounds have been a focus of various studies. For instance, the synthesis of 4-Choloro-2-hydroxyacetophenone from related compounds involved multiple steps, showcasing the complex chemistry of these molecules (Teng Da-wei, 2011).
Dielectric Studies
- Dielectric studies have been conducted on hydrogen-bonded complexes formed by acetamide with phenols, including 2,4-dichlorophenol. These studies help understand the molecular interactions and properties of such compounds (Malathi et al., 2004).
Chemoselective Acetylation
- N-(2-Hydroxyphenyl)acetamide, an intermediate for antimalarial drugs, was synthesized via chemoselective monoacetylation of 2-aminophenol, demonstrating the pharmaceutical relevance of these compounds (Magadum & Yadav, 2018).
Photovoltaic Efficiency and Ligand-Protein Interactions
- Benzothiazolinone acetamide analogs, similar in structure, have been studied for their photovoltaic efficiency, non-linear optical activity, and potential ligand-protein interactions. These studies provide insights into the potential use of these compounds in solar cells and drug design (Mary et al., 2020).
properties
IUPAC Name |
N-(2,4-dichlorophenyl)-2-(4-propylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO2/c1-2-3-12-4-7-14(8-5-12)22-11-17(21)20-16-9-6-13(18)10-15(16)19/h4-10H,2-3,11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRYAZAJOIJQPKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dichlorophenyl)-2-(4-propylphenoxy)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-4-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-1,3-thiazole-5-carboxamide hydrochloride](/img/structure/B5570766.png)
![2-methoxy-3-{[3-(trifluoromethyl)phenyl]amino}naphthoquinone](/img/structure/B5570777.png)

![2-ethyl-8-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5570786.png)
![2-[2,5-dimethoxy-4-(methylthio)benzyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5570789.png)
![2,3,4-trimethyl-9-phenyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5570790.png)
![1-(2-methoxyethyl)-4-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}piperazine](/img/structure/B5570793.png)
![3-methoxy-1-{2-[4-(2-methoxyphenyl)piperidin-1-yl]-2-oxoethyl}pyridin-2(1H)-one](/img/structure/B5570795.png)

![N-(5-methyl-2-pyridinyl)-6-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5570806.png)


![4-{[(3-hydroxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5570838.png)
